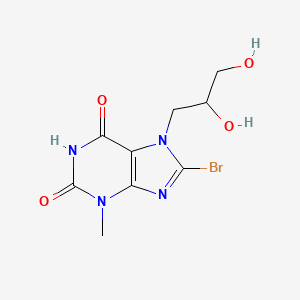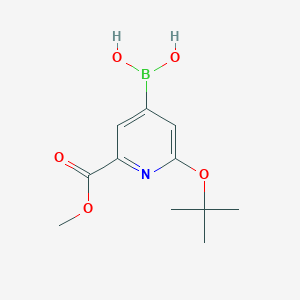
(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with tert-butoxy and methoxycarbonyl groups, along with a boronic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(methoxycarbonyl)pyridine.
Borylation Reaction: The key step involves the borylation of the pyridine derivative using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Deprotection: The tert-butoxy group can be introduced through a deprotection step using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Alcohols or ketones.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology
Drug Discovery: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutic Agents: Investigated for potential use in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling or oxidation, depending on the reaction conditions. The boronic acid group acts as a nucleophile, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group on the phenyl ring.
Uniqueness
Functional Groups: The presence of both tert-butoxy and methoxycarbonyl groups on the pyridine ring makes (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid unique.
Reactivity: The combination of these functional groups influences the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C11H16BNO5 |
|---|---|
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
[2-methoxycarbonyl-6-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO5/c1-11(2,3)18-9-6-7(12(15)16)5-8(13-9)10(14)17-4/h5-6,15-16H,1-4H3 |
Clé InChI |
DHNBKYGEDVQSFB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)OC(C)(C)C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



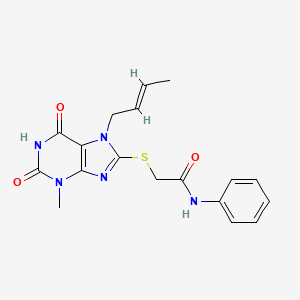
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
![tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B14095027.png)
![2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14095029.png)
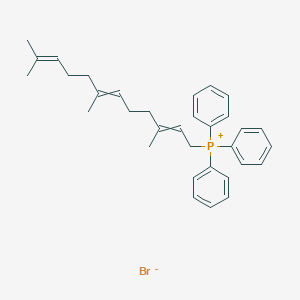
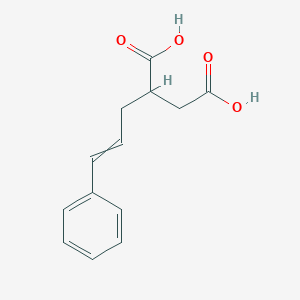
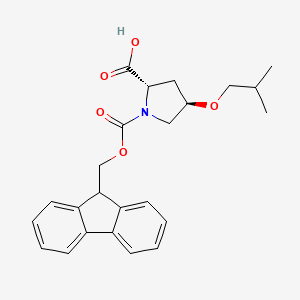
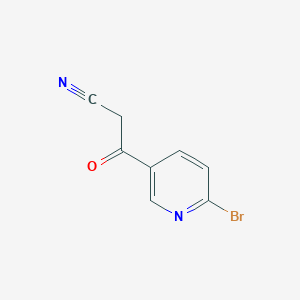
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095062.png)
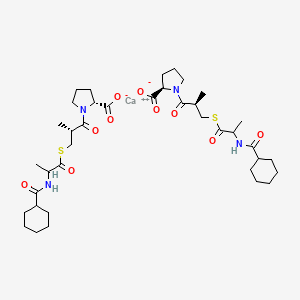
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)
![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
